molecular formula C13H8F4 B1390624 1-(Difluorophenylmethyl)-3,5-difluorobenzene CAS No. 1138445-32-5

1-(Difluorophenylmethyl)-3,5-difluorobenzene

Cat. No.: B1390624
CAS No.: 1138445-32-5
M. Wt: 240.2 g/mol
InChI Key: GHZCSGQJEJTWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluorophenylmethyl)-3,5-difluorobenzene is an organic compound characterized by the presence of difluoromethyl and difluorobenzene groups

Preparation Methods

Chemical Reactions Analysis

1-(Difluorophenylmethyl)-3,5-difluorobenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated benzoic acids, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1-(Difluorophenylmethyl)-3,5-difluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluorophenylmethyl)-3,5-difluorobenzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Difluorophenylmethyl)-3,5-difluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of difluoromethyl and difluorobenzene groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[difluoro(phenyl)methyl]-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4/c14-11-6-10(7-12(15)8-11)13(16,17)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZCSGQJEJTWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Difluorophenylmethyl)-3,5-difluorobenzene
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1-(Difluorophenylmethyl)-3,5-difluorobenzene
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1-(Difluorophenylmethyl)-3,5-difluorobenzene
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1-(Difluorophenylmethyl)-3,5-difluorobenzene
Reactant of Route 5
1-(Difluorophenylmethyl)-3,5-difluorobenzene
Reactant of Route 6
1-(Difluorophenylmethyl)-3,5-difluorobenzene

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